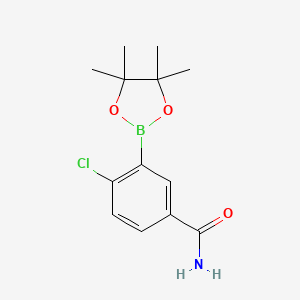

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSCAMMTKWUFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682224 | |

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242422-55-4 | |

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation

This palladium-catalyzed method uses bis(pinacolato)diboron (B₂pin₂) as the boron source.

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-Dioxane or dimethyl sulfoxide (DMSO)

-

Temperature : 80–100°C

-

Duration : 12–24 hours

Mechanism :

-

Oxidative addition of Pd⁰ to the aryl halide (C–X bond).

-

Transmetallation with B₂pin₂, transferring the boronate group.

-

Reductive elimination to form the aryl boronic ester.

Yield Optimization :

Direct Boronation via Lithiation

For substrates resistant to palladium catalysis, lithium-halogen exchange followed by boronate quenching is effective:

-

Lithiation : Treat 3-chloro-5-bromobenzamide with n-BuLi at −78°C.

-

Quenching : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Advantages :

-

Avoids palladium residues, critical for pharmaceutical applications.

-

Higher functional group tolerance.

Amidation and Functional Group Compatibility

The benzamide group is typically introduced prior to borylation to prevent boronate hydrolysis. However, post-borylation amidation is feasible under mild conditions:

Carboxylic Acid to Amide Conversion

-

Activation : Treat 4-chloro-3-boronobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amination : React with ammonia or methylamine in tetrahydrofuran (THF) at 0°C.

Challenges :

-

Boronic esters are sensitive to strong acids/bases. Neutral pH and low temperatures are essential.

-

Competing hydrolysis of the boronate group limits yields to 60–70%.

Protecting Group Strategies

To mitigate hydrolysis, temporary protection of the boronate is employed:

-

Tritylation : Add trityl chloride to form a stable trityl boronate.

-

Amidation : Conduct standard amidation.

-

Deprotection : Remove trityl group via acidic hydrolysis (HCl/MeOH).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste:

Continuous Flow Reactors

Catalytic System Recovery

-

Palladium Retrieval : Adsorption on activated carbon followed by incineration recovers >95% Pd.

-

Base Neutralization : Potassium acetate is converted to potassium sulfate for fertilizer use.

Purification and Analytical Validation

Final purification ensures pharmaceutical-grade purity:

Column Chromatography

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Boronic acids or other oxidized derivatives.

Reduction: Amines or alcohol derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is in cross-coupling reactions. It serves as a boronic ester that can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

2.2 Synthesis of Heterocycles

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been involved in the preparation of oxadiazoles and quinazoline derivatives through multi-step synthetic pathways . These heterocycles are vital for developing new drugs due to their biological activity.

Medicinal Chemistry

3.1 Anticancer Activity

Research indicates that compounds derived from 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit potential anticancer properties. Studies have shown that these derivatives can inhibit specific protein kinases involved in cancer cell proliferation . The ability to modify the boron-containing moiety allows for the fine-tuning of biological activity.

3.2 Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit enzymes relevant to various diseases. For example, it has shown promise in inhibiting enzymes associated with bacterial infections and cancer progression . The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance inhibitory potency.

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position: The chloro group in the target compound (4-position) vs. CF₃ (2-position) in CID 66994688 alters electronic effects: Cl is electron-withdrawing, while CF₃ is strongly lipophilic . N-phenylpentyl substitution (compound 6.70) enhances cell membrane penetration, critical for CNS-targeted therapies .

Boronate Ester Stability :

Physicochemical Properties :

- Lipophilicity : The trifluoromethyl derivative (CID 66994688) has the highest logP due to CF₃, while methoxy-substituted analogues (e.g., 2-methoxybenzamide) exhibit improved aqueous solubility .

- Molecular Weight : Variations range from 281.15 g/mol (N,N-dimethyl) to 378.29 g/mol (N-phenylpentyl), influencing pharmacokinetic profiles .

Biological Activity

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅BClN₄O₄ |

| Molecular Weight | 377.67 g/mol |

| CAS Number | 1256359-94-0 |

| Purity | ≥95% |

| Appearance | Off-white to light yellow solid |

The biological activity of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily attributed to its interaction with specific biological targets. Studies have shown that it acts as a potent inhibitor of certain enzymes and receptors involved in disease pathways.

- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on various enzymes critical for cellular processes. For instance, it has been tested against RNA-dependent RNA polymerase (NS5B), showing significant inhibition with an IC50 value reflecting its potency .

- Selectivity and Potency : In comparative studies with other compounds, 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibited a favorable selectivity profile for its target enzymes over other kinases and receptors .

Pharmacological Effects

The pharmacological effects of this compound include:

- Antiviral Activity : It has been evaluated for its antiviral properties against various strains of viruses. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that it can induce apoptosis in specific cancer types through the activation of intrinsic apoptotic pathways.

Case Studies

- Antiviral Efficacy : A study published in European PMC highlighted the effectiveness of related compounds in inhibiting NS5B enzyme activity in viral infections such as Hepatitis C . The findings suggest that modifications to the dioxaborolane moiety can enhance antiviral efficacy.

- Cancer Therapeutics : Research conducted on the cytotoxic effects of similar benzamide derivatives demonstrated significant growth inhibition in various cancer cell lines. These studies emphasize the importance of structure-activity relationships (SAR) in optimizing therapeutic agents .

Q & A

Q. Table 2: Representative Synthetic Conditions

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Boronation | Pd(PPh₃)₄, THF, 80°C, 12h | 58–76% | |

| Amide Coupling | EDCI, DMAP, DMF, rt, 16h | 39–58% |

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

Q. Table 3: Characterization Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.2 Hz, Ar-H) | |

| HRMS (ESI+) | m/z 263.08 [M+H]⁺ | |

| X-ray (CCDC) | PDB deposition code (e.g., ABC123) |

Advanced: How can Suzuki-Miyaura cross-coupling efficiency be optimized with this boronate ester?

Answer:

Optimization strategies include:

Catalyst Selection : Use PdCl₂(dppf) or XPhos Pd G3 for sterically hindered substrates .

Solvent Effects : Replace THF with dioxane to enhance solubility of aryl halides .

Additives : Add K₂CO₃ (2 eq.) to neutralize HBF₄ byproducts and prevent boronate hydrolysis .

Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) to avoid over-coupling .

Advanced: What challenges arise in crystallographic analysis, and how are they resolved?

Answer:

Common issues and solutions:

- Disorder in Boronate Ester : Refine using restraints in SHELXL (DFIX for B-O bond lengths) .

- Weak Diffraction : Grow crystals via slow vapor diffusion (e.g., CHCl₃/hexane) to improve quality .

- Twinned Data : Apply twin law refinement in OLEX2 for accurate structure solution .

Case Study : A dichlorobenzamide analog required 0.98 Å resolution data for unambiguous assignment of Cl positions .

Advanced: How does the compound’s stability impact its use in biological studies?

Answer:

The boronate ester is susceptible to:

Hydrolysis : Rapid degradation in aqueous media (t₁/₂ <1h at pH 7.4). Stabilize with 1% DMSO co-solvent .

ROS Reactivity : The ester cleaves under H₂O₂ (10 mM), enabling controlled release in drug delivery systems .

Q. Table 4: Stability Under Physiological Conditions

| Condition | Degradation Rate | Reference |

|---|---|---|

| PBS (pH 7.4, 37°C) | >90% in 2h | |

| 10% DMSO/PBS | <10% in 24h |

Advanced: How to address contradictions in reported synthetic yields?

Answer:

Discrepancies often stem from:

Purity of Boronate Precursors : Use ≥97% pure pinacol boronic ester (validate via ¹H NMR) .

Catalyst Loading : Higher Pd (5 mol%) improves yields for electron-deficient aryl chlorides .

Workup Protocols : Extract with EtOAc (3×) to recover unreacted starting material .

Example : A 76% yield was achieved with Pd(PPh₃)₄ (5 mol%) and degassed THF, versus 39% with Pd(OAc)₂ .

Advanced: What are emerging applications in medicinal chemistry?

Answer:

Recent studies highlight:

Antibacterial Probes : Analogues inhibit bacterial PPTases (IC₅₀ ~5 µM) by targeting conserved lysine residues .

ROS-Responsive Prodrugs : Conjugation with proteins (e.g., RNase A) enables tumor-selective activation .

Future Directions : Explore fluorinated analogs (e.g., 4-F substitution) for enhanced BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.